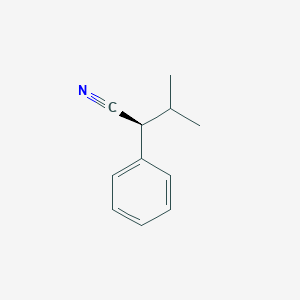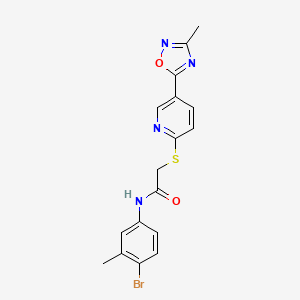![molecular formula C13H10ClNO3 B2806698 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid CAS No. 400073-90-7](/img/structure/B2806698.png)
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid is a chemical compound with the empirical formula C13H10ClNO3 . It is a solid substance and its molecular weight is 263.68 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of this compound. It’s worth noting that Sigma-Aldrich does not collect analytical data for this product .Molecular Structure Analysis
The SMILES string of the compound isO=C(O)C1=CC(C(CC2=CC=C(Cl)C=C2)=O)=CN1[H] . The InChI string is 1S/C13H10ClNO3/c14-10-3-1-8(2-4-10)5-12(16)9-6-11(13(17)18)15-7-9/h1-4,6-7,15H,5H2,(H,17,18) . These strings provide a textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is a solid . Its molecular weight is 263.68 . The compound’s empirical formula is C13H10ClNO3 .Scientific Research Applications
Treatment of Wastewater from Pesticide Production
Research indicates that the pesticide production industry generates wastewater containing a variety of toxic pollutants, including several chlorophenyl derivatives. Biological processes and granular activated carbon are widely used to treat high-strength wastewaters rich in recalcitrant compounds, potentially applicable for compounds similar to "4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid" (Goodwin et al., 2018).
Analysis of Herbicide Toxicity and Biodegradation
Studies on 2,4-D herbicide toxicity and its environmental impact provide insights into the behavior of chlorophenyl-containing herbicides in natural environments. Research into microbial degradation of such compounds is crucial for understanding their lifecycle and mitigating environmental impacts (Magnoli et al., 2020).
Role in Drug Synthesis
Levulinic acid, a biomass-derived carboxylic acid, has been highlighted for its applications in drug synthesis, demonstrating the potential of carboxylic acids in medicinal chemistry. This suggests possible research avenues for "this compound" in the synthesis of pharmaceuticals (Zhang et al., 2021).
Biocatalyst Inhibition and Industrial Applications
Research on carboxylic acids as biocatalyst inhibitors provides insights into their effects on microbial processes. Understanding these mechanisms can aid in the engineering of robust microbial strains for industrial applications, potentially relevant for the biotechnological exploitation of "this compound" (Jarboe et al., 2013).
Environmental and Pharmacological Implications
Studies on chlorophenols and related compounds provide a comprehensive overview of their environmental behavior, toxicity, and pharmacological properties. This literature can serve as a foundation for exploring the environmental and health-related impacts of "this compound" (Kelly & Guidotti, 1989).
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-10-3-1-8(2-4-10)5-12(16)9-6-11(13(17)18)15-7-9/h1-4,6-7,15H,5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRALDFDCADIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2806620.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2806623.png)


![[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2806627.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-hydroxyphenyl)acetamide](/img/structure/B2806629.png)

![N-[[4-[3-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2806634.png)

![[3-(2,6-Dimethylmorpholin-4-yl)quinoxalin-2-yl][(3-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2806636.png)

